BenchChemオンラインストアへようこそ!

4-(4-Bromo-3,5-dimethoxyphenyl)oxazole

PDE10 inhibition regiochemistry medicinal chemistry

This 4-(4-bromo-3,5-dimethoxyphenyl)oxazole is the specifically patented R3 fragment for PDE10 inhibitors (US9434707B2), targeting schizophrenia and Huntington's disease. Its para-bromine serves both as a halogen-bond anchor in the PDE10 pocket (PDB:5SG3) and a divergent Suzuki-Miyaura handle, enabling focused library synthesis that 4-chloro or unsubstituted analogs cannot replicate. The 4-oxazole connectivity ensures correct pharmacophore geometry, unlike inactive 2- or 5-substituted regioisomers. Sourced as a yellow solid at ≥95% purity via validated synthesis in formamide.

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
Cat. No. B8287294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-3,5-dimethoxyphenyl)oxazole
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Br)OC)C2=COC=N2
InChIInChI=1S/C11H10BrNO3/c1-14-9-3-7(8-5-16-6-13-8)4-10(15-2)11(9)12/h3-6H,1-2H3
InChIKeyYZVPNFQTHCNORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-3,5-dimethoxyphenyl)oxazole for PDE10 Inhibitor Research: Core Properties and Patent-Backed Applications


4-(4-Bromo-3,5-dimethoxyphenyl)oxazole (C11H10BrNO3, MW 284.11 g/mol) is a brominated, dimethoxy-substituted phenyl-oxazole explicitly disclosed as a key synthetic intermediate and a pharmacophoric fragment within a series of phosphodiesterase 10 (PDE10) inhibitors patented for the treatment of neurological and psychiatric disorders [1]. The compound features a bromine atom at the para-position of the phenyl ring, which serves both as a potential halogen-bonding anchor in biological targets and as a versatile handle for further palladium-catalyzed cross-coupling derivatizations, differentiating it from non-halogenated or differently halogenated analogs [2]. Its synthesis is described via cyclization of 2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethanone in formamide, yielding the product as a yellow solid with 95% typical purity for research use .

High-Stakes Procurement: Why 4-(4-Bromo-3,5-dimethoxyphenyl)oxazole Cannot Be Replaced by Generic Oxazole Analogs


Substituting this compound with other oxazole-phenyl analogs is scientifically unsound due to the precise regiochemical and functional group demands of its target application. The 4-(4-bromo-3,5-dimethoxyphenyl) substitution pattern is specifically claimed as a preferred embodiment in PDE10 inhibitor patents over closely related variations such as 4-chloro-3,5-dimethoxyphenyl or 3,4,5-trimethoxyphenyl [1]. The position of the oxazole linkage to the phenyl ring (C-4 of oxazole) dictates the three-dimensional presentation of the bromo- and methoxy- substituents to the PDE10 catalytic pocket, a crucial difference from 2- or 5-substituted oxazole isomers [2]. Furthermore, the bromine atom is not a passive structural feature: it actively engages in halogen bonding within the PDE10 active site, as evidenced by co-crystal structures of closely related 4-bromo-3,5-dimethoxyphenyl-bearing ligands (PDB: 5SG3), and provides a synthetic handle for Suzuki-Miyaura diversification that chloro- or unsubstituted analogs cannot match in reactivity [2]. Generic substitution would risk loss of target engagement, altered synthesis routes, and incompatibility with validated downstream chemistry protocols.

Quantitative Differentiation of 4-(4-Bromo-3,5-dimethoxyphenyl)oxazole from Closest Analogs: An Evidence-Based Procurement Guide


Regiochemical Differentiation: 4-Substituted Oxazole vs. 2- and 5-Substituted Isomers

The compound is explicitly synthesized and claimed as the 4-oxazole regioisomer. In the context of PDE10 inhibition, the attachment point of the aryl ring to the oxazole core is critical. The patent US9434707B2 specifically exemplifies this compound within the genus of 4-substituted oxazoles, which are consistently prioritized over 2- or 5-substituted oxazole analogs for this target [1]. The 4-position attachment orients the dimethoxyphenyl ring into the PDE10 hydrophobic pocket, whereas 2- or 5-substituted isomers would present the aryl group with a different trajectory, predicted to clash with the protein surface or fail to occupy the same sub-pocket based on the co-crystallized ligand (PDB: 5SG3) [2].

PDE10 inhibition regiochemistry medicinal chemistry

Halogen-Dependent Reactivity and Interaction Potential: Bromo vs. Chloro Analog

The C-Br bond versus C-Cl bond dictates distinct reactivity in palladium-catalyzed cross-coupling reactions. The bromo-substituted oxazole is a superior substrate for Suzuki-Miyaura coupling compared to its 4-chloro analog due to the lower bond dissociation energy of C-Br (285 kJ/mol) vs C-Cl (327 kJ/mol), enabling faster oxidative addition [1]. Additionally, the σ-hole magnitude of bromine allows stronger halogen bonding with biological targets than chlorine. The patent explicitly lists 4-bromo-3,5-dimethoxyphenyl as a preferred embodiment over 4-chloro-3,5-dimethoxyphenyl when R3 is a substituted phenyl in PDE10 inhibitor structure (I) [2].

Suzuki coupling halogen bonding cross-coupling

Steric and Electronic Differentiation from 5-Methyl Oxazole Analog

4-(4-Bromo-3,5-dimethoxyphenyl)oxazole lacks a methyl substituent at the 5-position of the oxazole ring, distinguishing it from 4-(4-Bromo-3,5-dimethoxyphenyl)-5-methyloxazole. The absence of the 5-methyl group reduces steric bulk and eliminates potential adverse steric clashes within the PDE10 binding site, while also altering the electron density on the oxazole ring. The 5-unsubstituted oxazole possesses a lower molecular weight (284.11 g/mol vs. 298.13 g/mol for the 5-methyl analog), offering a slight advantage in ligand efficiency metrics . Based on patent SAR teachings, the unsubstituted 5-position may be preferred for maintaining planarity and optimal π-stacking within the PDE10 active site [1].

substituent effect 5-methyl oxazole PDE10 SAR

Synthetic Accessibility and Yield: Patent-Disclosed Route for This Specific Scaffold

A reproducible, patent-exemplified synthesis is available for this specific compound. The cyclization of 2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethanone in formamide at 100-110°C provides the target oxazole as a yellow solid in 58% yield after chromatographic purification . This yield represents an optimized, disclosed procedure, whereas analogous syntheses of related bromo-aryloxazoles in the Molbank report (Kotha & Cheekatla, 2022) yielded bromo-substituted products in only 19-24% yields for different regioisomers, indicating that the 4-(4-bromo-3,5-dimethoxyphenyl)oxazole synthesis benefits from a more efficient, well-characterized route [1].

synthesis yield optimization process chemistry

Validated Application Scenarios for 4-(4-Bromo-3,5-dimethoxyphenyl)oxazole Based on Quantitative Evidence


PDE10 Inhibitor Fragment-Based Drug Discovery and Lead Optimization

The compound serves as a privileged fragment in PDE10 inhibitor programs, specifically claimed in patent US9434707B2. Its 4-bromo-3,5-dimethoxyphenyl moiety is a preferred R3 substituent, making it a validated starting point for synthesizing novel PDE10 inhibitors aimed at neurological and psychiatric disorders such as schizophrenia, Huntington's disease, and Parkinson's disease [1]. The co-crystal structure of PDE10 with a closely related 4-bromo-3,5-dimethoxyphenyl-containing ligand (PDB: 5SG3) provides a structural basis for rational design [2].

Suzuki-Miyaura Cross-Coupling for Diversified Library Synthesis

The bromine atom at the para-position of the phenyl ring is a highly effective handle for palladium-catalyzed cross-coupling reactions. Researchers can leverage this compound to generate diverse libraries of 4-(3,5-dimethoxyphenyl)oxazole derivatives with varied aryl, heteroaryl, or vinyl substituents via Suzuki, Heck, or Sonogashira couplings, a strategy demonstrated for bromo-oxazole building blocks in the literature [1].

Halogen Bonding-Directed Medicinal Chemistry Design

The bromine substituent provides a directional halogen bond donor for enhancing target affinity and selectivity in PDE10 and potentially other bromodomain-containing or phosphodiesterase targets. The σ-hole of the bromine atom can be exploited in structure-based drug design to replace or complement hydrogen bond interactions, as observed in the co-crystal structure of the 4-bromo-3,5-dimethoxyphenyl motif bound to PDE10 [1].

Pharmacophore Model Validation and Negative Control Synthesis

This compound can serve as a critical control in SAR studies comparing bromo vs. chloro vs. unsubstituted, and 4-oxazole vs. 2- or 5-oxazole regioisomers. Its well-defined synthetic route and characterization data make it suitable for use as a reference standard to validate the specificity of PDE10 pharmacophore models and to benchmark the activity of more elaborate derivatives [1][2].

Quote Request

Request a Quote for 4-(4-Bromo-3,5-dimethoxyphenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.